molecular formula C₁₆H₂₈ClN₃O₄ B128749 2beta-Amino-9,10,10aalpha,10b-tetrahydro-10bbeta-hydroxy-5beta-isobutyl-2-isopropyl-8H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(2H,5H)-dione hydrochloride CAS No. 24177-10-4

2beta-Amino-9,10,10aalpha,10b-tetrahydro-10bbeta-hydroxy-5beta-isobutyl-2-isopropyl-8H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(2H,5H)-dione hydrochloride

Cat. No.: B128749
CAS No.: 24177-10-4
M. Wt: 361.9 g/mol
InChI Key: ZVDMJHYRHCMIFM-MVCZASQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2beta-Amino-9,10,10aalpha,10b-tetrahydro-10bbeta-hydroxy-5beta-isobutyl-2-isopropyl-8H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(2H,5H)-dione hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₈ClN₃O₄ and its molecular weight is 361.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4.ClH/c1-9(2)8-11-13(20)18-7-5-6-12(18)16(22)19(11)14(21)15(17,23-16)10(3)4;/h9-12,22H,5-8,17H2,1-4H3;1H/t11-,12-,15+,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDMJHYRHCMIFM-MVCZASQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24177-10-4
Record name 2beta-Amino-9,10,10aalpha,10b-tetrahydro-10bbeta-hydroxy-5beta-isobutyl-2-isopropyl-8H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(2H,5H)-dione hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024177104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2.BETA.-AMINO-9,10,10A.ALPHA.,10B-TETRAHYDRO-10B.BETA.-HYDROXY-5.BETA.-ISOBUTYL-2-ISOPROPYL-8H-OXAZOLO(3,2-A)PYRROLO(2,1-C)PYRAZINE-3,6(2H,5H)-DIONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI0XOX1DT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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